Nemerosin

Description

Overview of Dibenzylbutyrolactone Lignans (B1203133): A Significant Class of Natural Products

Lignans constitute a significant class of natural products, characterized as phenolic compounds derived from the oxidative dimerization of two phenylpropane units (C6-C3) nih.gov. Among the diverse structural groups of lignans, dibenzylbutyrolactone lignans are a unique and medically important subgroup containing a 3,4-dibenzyloxolan-2-one moiety nih.govhmdb.ca. These compounds are plant secondary metabolites, widely distributed in over 200 species across 83 genera and 34 families, and can be found in nearly all parts of plants benthamdirect.comingentaconnect.comresearchgate.net.

Dibenzylbutyrolactone lignans have garnered increasing attention in chemical biology and natural products research due to their diverse and significant biological activities benthamdirect.comingentaconnect.comresearchgate.net. These activities include neuroprotective, anti-inflammatory, anti-tumor, antiviral, and antifungal properties wikipedia.org. Prominent examples within this class include arctigenin, matairesinol (B191791), trachelogenin, and hinokinin, all of which have demonstrated various therapeutic potentials, such as antiproliferative and antiviral effects nih.govresearchgate.netwikipedia.org.

Historical Context of Nemerosin Discovery and Early Investigations

Nemerosin is a lignan (B3055560) that belongs to the dibenzylbutyrolactone class medchemexpress.comchemsrc.com. It has been isolated from several plant species, notably Chaerophyllum aureum L. and Anthriscus sylvestris (wild chervil) medchemexpress.comchemsrc.comnih.govnih.govresearchgate.net. Early investigations identified Nemerosin as a seco-podophyllotoxin, a type of lignan characterized by a C-ring cleavage nih.govsemanticscholar.org.

Its presence in Anthriscus sylvestris roots, alongside other lignans such as deoxypodophyllotoxin (B190956) and yatein (B1682354), has been quantitatively studied, with Nemerosin content ranging from 2.0 to 23.4 mg/g in root samples nih.govmdpi.comuns.ac.rsdntb.gov.uaresearchgate.net. The isolation of Nemerosin from Anthriscus nemorosa roots has also been reported researchgate.net. Initial bioassay-guided isolation methods identified Nemerosin from Anthriscus sylvestris, though it was reported to be less active than podophyllotoxin-type compounds in some contexts nih.govsemanticscholar.org.

Academic Research Rationale and Significance of Investigating Nemerosin

The rationale for conducting academic research on a chemical compound like Nemerosin stems from the need to understand its chemical properties, biological activities, and potential applications, thereby filling gaps in existing knowledge mwediting.comcwauthors.comeditage.comyoutube.com. Natural products research, in general, is driven by the vast and often untapped biological resources found in nature, which offer high molecular diversity and a wide spectrum of biological activities relevant to drug discovery olemiss.edugmpc-akademie.deosi.lv.

Nemerosin, as a dibenzylbutyrolactone lignan, holds significance due to the established medicinal importance of its class benthamdirect.comingentaconnect.comresearchgate.net. While some studies have explored its presence and certain activities, such as its isolation from plants with reported anticancer activity, detailed research findings on Nemerosin specifically are less extensive compared to other lignans like podophyllotoxin (B1678966) nih.govdntb.gov.uacumhuriyet.edu.tr. For instance, Nemerosin, along with savinin, was isolated from Anthriscus nemorosa roots, a plant that exhibited strong anticancer activity on A549 lung cancer cell lines in a dose-dependent manner cumhuriyet.edu.tr. Furthermore, Nemerosin has been reported to possess immunosuppressive activity hec.gov.pk. The presence of Nemerosin in plants used in traditional medicine further underscores the importance of its investigation nih.gov. The academic research rationale for Nemerosin, therefore, lies in comprehensively elucidating its full chemical and biological profile, understanding its mechanisms of action, and exploring its potential for various applications, particularly given the broad therapeutic relevance of dibenzylbutyrolactone lignans benthamdirect.comingentaconnect.comresearchgate.net.

Scope and Objectives of the Comprehensive Nemerosin Research Outline

The scope of this comprehensive research outline is to focus exclusively on the chemical compound Nemerosin, providing a detailed and scientifically accurate overview based on available literature. The primary objective is to synthesize existing knowledge regarding Nemerosin's classification, natural occurrence, historical context of its discovery, and reported chemical and biological characteristics. This includes presenting its molecular formula, PubChem CID, and discussing its role within the broader context of dibenzylbutyrolactone lignans. The outline aims to highlight the significance of Nemerosin in chemical biology and natural products research, identifying areas where current knowledge exists and implicitly suggesting avenues for further investigation.

Structure

3D Structure

Properties

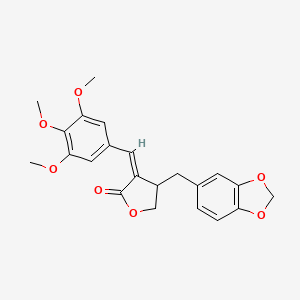

Molecular Formula |

C22H22O7 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(3Z)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7- |

InChI Key |

CJLVKDPRUXBTJQ-APSNUPSMSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(COC2=O)CC3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Nemerosin

Botanical Sources and Geographic Distribution of Nemerosin-Producing Species

Nemerosin is primarily isolated from specific plant species, and its concentration can be influenced by the geographical location and environmental conditions in which these plants grow.

The most significant and well-documented botanical source of nemerosin is Anthriscus sylvestris, commonly known as cow parsley or wild chervil. wikipedia.orgnih.gov This herbaceous plant belongs to the Apiaceae family and is native to Europe, western Asia, and northwestern Africa. wikipedia.org It is particularly common in the temperate regions of Europe and Asia. nih.govkew.org Phytochemical studies have revealed that nemerosin, along with other lignans (B1203133) like deoxypodophyllotoxin (B190956), is present in the plant, with the roots and rhizomes being particularly rich sources.

Anthriscus sylvestris is commonly found along roadsides, in meadows, and at the edges of woodlands. wikipedia.orgnih.govpfaf.org While it is a characteristic wildflower in many parts of its native range, it has become an invasive species in some areas of the United States, such as Washington and Massachusetts, and is also considered invasive in Iceland. wikipedia.orgpfaf.org

While Anthriscus sylvestris is the principal source, research has identified nemerosin in other plant species, indicating a broader distribution than initially understood. These discoveries open up new avenues for sourcing this compound. Investigations into the phytochemical composition of various plants are ongoing to identify other potential natural reservoirs of nemerosin and structurally related lignans.

| Botanical Source | Family | Common Name | Geographic Distribution |

| Anthriscus sylvestris | Apiaceae | Cow Parsley, Wild Chervil | Native to Europe, Western Asia, Northwestern Africa; introduced to North America. wikipedia.orgnih.govkew.org |

Advanced Extraction and Purification Strategies for Nemerosin from Biological Matrices

The isolation of pure nemerosin from plant material is a critical step for its chemical characterization and biological evaluation. This process involves sophisticated extraction and purification techniques to separate the target compound from a complex mixture of other plant metabolites.

The extraction of lignans, including nemerosin, from plant matrices has progressed from conventional methods to more efficient and environmentally friendly "green" technologies. researchgate.net Traditional techniques like maceration and Soxhlet extraction, which often use organic solvents like methanol or ethanol, are still employed but are being supplemented or replaced by advanced methods. mdpi.commdpi.com These innovative techniques offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.

Promising advanced extraction methods for lignans include:

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly CO2, as the extraction solvent, offering high selectivity and clean extracts. mdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process. researchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. researchgate.netmdpi.com

Pressurized Liquid Extraction (PLE): This method, also called Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. mdpi.com

Following extraction, the crude plant extract undergoes purification to isolate nemerosin. Chromatography is the cornerstone of this purification process, with various techniques being used in sequence to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the final purification and analysis of nemerosin. mdpi.comthermofisher.com It offers high resolution, making it possible to separate nemerosin from structurally similar compounds. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose. thermofisher.comsigmaaldrich.com

In a typical RP-HPLC setup for nemerosin purification, the enriched extract is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the compounds. ox.ac.uk The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

| Parameter | Typical Conditions for Lignan (B3055560)/Natural Product HPLC |

| Column Type | Reversed-Phase (e.g., C8, C18) ox.ac.uk |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) ox.ac.uk |

| Detection | UV-Vis Detector, typically monitoring at 260-298 nm ox.ac.uk |

| Flow Rate | Dependent on column size, typically 1-4 mL/min for analytical/semi-preparative scales ox.ac.uk |

Chromatographic Separation Techniques for Nemerosin Purification

Other Advanced Preparative Chromatographic Methods

Beyond initial extraction and basic chromatographic steps, the purification of Nemerosin often necessitates the use of more sophisticated preparative chromatographic techniques to separate it from a complex mixture of other plant metabolites. These methods offer higher resolution and greater efficiency in isolating the target compound. Two such powerful techniques are Preparative High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC).

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern natural product isolation. wikipedia.orgshimadzu.comphenomenex.comshimadzu.comgilson.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. By interacting differently with the stationary phase, the various components of the mixture separate. For the purification of Nemerosin, a reversed-phase HPLC approach is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the sequential elution of compounds with increasing hydrophobicity. The specific conditions for the preparative HPLC isolation of Nemerosin would be meticulously optimized in a laboratory setting, with parameters such as the column dimensions, particle size of the stationary phase, flow rate, and the gradient profile being key determinants of the separation's success.

Table 1: Illustrative Preparative HPLC Parameters for Nemerosin Isolation

| Parameter | Value |

| Column | C18, 250 x 20 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 40 min |

| Flow Rate | 15 mL/min |

| Detection | UV at 280 nm |

Note: These are representative parameters and may vary depending on the specific crude extract and instrumentation.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. wikipedia.orgnih.govnih.gov In CCC, a two-phase solvent system is utilized, with one phase acting as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. nih.gov

For the isolation of Nemerosin, a suitable biphasic solvent system must be selected. A common system for the separation of polyphenols is the HEMWat system, which is a mixture of hexane, ethyl acetate, methanol, and water in varying ratios. The selection of the appropriate solvent system is a critical step and is often guided by preliminary analytical experiments to determine the partition coefficient (K) of Nemerosin in different solvent systems. nih.gov The instrument is then operated at a specific rotational speed to ensure the retention of the stationary phase while the mobile phase is pumped through the coiled column.

Table 2: Example of a Counter-Current Chromatography System for Nemerosin Purification

| Parameter | Description |

| Solvent System | Hexane:Ethyl Acetate:Methanol:Water (4:6:4:6, v/v/v/v) |

| Mode of Operation | Head to Tail (Upper phase as mobile phase) |

| Rotational Speed | 800 rpm |

| Flow Rate | 3.0 mL/min |

| Detection | UV at 280 nm |

Note: The choice of solvent system and operating parameters are crucial for achieving optimal separation.

Recrystallization and Purity Assessment of Isolated Nemerosin

Following chromatographic purification, the fractions containing Nemerosin are typically subjected to a final purification step: recrystallization. This process is aimed at removing any remaining minor impurities and obtaining the compound in a crystalline form, which is indicative of high purity. rochester.edureddit.com

Recrystallization involves dissolving the isolated Nemerosin in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. The solution is then slowly cooled, allowing the solubility of Nemerosin to decrease and leading to the formation of crystals. The choice of solvent is critical; an ideal solvent will dissolve Nemerosin well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures. Common solvents for the recrystallization of polyphenols include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water or hexane. rochester.edu

The process of recrystallization can be summarized in the following steps:

Solvent Selection: Identifying an appropriate solvent or solvent system through small-scale trials.

Dissolution: Dissolving the impure Nemerosin in a minimum amount of the hot solvent.

Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed.

Cooling: Allowing the saturated solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

Crystal Collection: Collecting the formed crystals by filtration.

Washing: Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying: Drying the crystals to remove any residual solvent.

Purity Assessment is a critical final step to confirm the identity and purity of the isolated Nemerosin. nih.govnih.gov A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the recrystallized Nemerosin. A small amount of the sample is injected into an analytical HPLC system, and the resulting chromatogram should ideally show a single, sharp peak corresponding to Nemerosin, indicating the absence of detectable impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural elucidation and purity assessment. nih.govnih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of Nemerosin. The absence of signals from impurities in the spectra is a strong indicator of the compound's purity. Quantitative NMR (qNMR) can also be used for an absolute purity determination. nih.gov

Melting Point Analysis is a traditional yet effective method for assessing the purity of a crystalline solid. A pure compound will have a sharp and well-defined melting point range. The presence of impurities typically broadens the melting point range and depresses the melting point.

Table 3: Purity Assessment Data for Isolated Nemerosin (Illustrative)

| Analytical Method | Result |

| HPLC Purity | >98% (by peak area at 280 nm) |

| ¹H NMR | Consistent with the proposed structure of Nemerosin; no significant impurity signals observed. |

| Melting Point | 188-190 °C (sharp) |

Note: The presented data is for illustrative purposes and actual values would be determined experimentally.

By employing these advanced chromatographic and analytical techniques, researchers can successfully isolate Nemerosin from its natural sources and rigorously assess its purity, ensuring the reliability of subsequent biological and pharmacological studies.

Biosynthetic Pathways and Enzymology of Nemerosin

Elucidation of Proposed Biosynthetic Routes to Dibenzylbutyrolactone Lignans (B1203133)

The biosynthesis of dibenzylbutyrolactone lignans, including nemerosin, is a well-studied aspect of plant secondary metabolism, generally following a common pathway that diverges to produce various lignan (B3055560) scaffolds arkat-usa.orgnsf.govnih.gov.

Integration of Nemerosin Biosynthesis within the Phenylpropanoid Pathway

The foundational steps for nemerosin biosynthesis are rooted in the phenylpropanoid pathway, a central metabolic route in plants for synthesizing various phenolic compounds nih.govmdpi.com. This pathway commences with the deamination of L-phenylalanine, a reaction catalyzed by phenylalanine ammonia-lyase (PAL), leading to the formation of cinnamic acid nih.govmdpi.com. Subsequent enzymatic modifications, including hydroxylation and methylation, transform cinnamic acid into various hydroxycinnamic acids and their CoA esters nih.govmdpi.com.

A crucial branch point in this pathway leads to the production of monolignols, primarily coniferyl alcohol and sinapyl alcohol nih.govmdpi.com. For example, cinnamic acid is hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid, which is further oxidized to caffeic acid nih.govmdpi.com. Caffeic acid then undergoes methylation via caffeic acid O-methyltransferase (CAOMT) to produce ferulic acid nih.govmdpi.com. Feruloyl-CoA, an activated form, is subsequently reduced by cinnamoyl-CoA reductase and cinnamyl-alcohol dehydrogenase to form coniferyl alcohol mdpi.com. Similarly, sinapyl alcohol is derived from sinapaldehyde (B192390) wikipedia.orgwikipedia.org.

The dimerization of two monolignol units, particularly coniferyl alcohol, marks the first committed step in lignan biosynthesis arkat-usa.orgnsf.govnih.gov. This process is a phenolic oxidative coupling reaction, typically mediated by oxidases such as laccases, in conjunction with dirigent proteins (DIRs) arkat-usa.orgnsf.govnih.gov. Dirigent proteins are critical for dictating the stereo- and regio-selective coupling of the monolignol radicals, leading to the formation of specific lignan precursors, such as (+)-pinoresinol arkat-usa.orgnsf.govnih.govd-nb.info. Nemerosin, identified in plants like Anthriscus sylvestris, is a dibenzylbutyrolactone lignan, confirming its integration into this broader phenylpropanoid-lignan biosynthetic framework nih.govnih.govmdpi.comresearchgate.net.

Identification of Key Precursors and Early-Stage Intermediates

Following the initial oxidative coupling, the general lignan biosynthetic pathway progresses through a series of enzymatic reductions and oxidations to yield dibenzylbutyrolactone lignans arkat-usa.orgnsf.govoup.com. Pinoresinol (B1678388), a furofuran lignan, undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductase (PLR) arkat-usa.orgnsf.govoup.com. This enzyme converts pinoresinol to lariciresinol (B1674508) (a furan (B31954) lignan), which is then further reduced to secoisolariciresinol (B192356) (a dibenzylbutane lignan) arkat-usa.orgnsf.govoup.com.

A pivotal step in the formation of dibenzylbutyrolactone lignans is the oxidation of secoisolariciresinol, catalyzed by secoisolariciresinol-dehydrogenase (SDH), which yields matairesinol (B191791) arkat-usa.orgnsf.govoup.com. Matairesinol is a central dibenzylbutyrolactone lignan that serves as a precursor for a variety of other lignans, including those with aryltetralin scaffolds like podophyllotoxin (B1678966) arkat-usa.orgnsf.govnih.gov. Nemerosin is structurally characterized as a dibenzylbutyrolactone lignan nih.govnih.gov. While the precise enzymatic conversions from matairesinol or a closely related dibenzylbutyrolactone intermediate specifically to nemerosin are not fully detailed in current literature, its structural complexity (including a 1,3-benzodioxol-5-ylmethyl group and a 3,4,5-trimethoxyphenylmethylidene group nih.gov) suggests that it arises from further specific modifications of a common dibenzylbutyrolactone backbone, potentially similar to how other lignans like yatein (B1682354) are formed from matairesinol nih.govmdpi.com.

Characterization of Enzymatic Machinery Involved in Nemerosin Formation

The structural diversity of lignans, including nemerosin, is attributed to the action of various enzyme classes that catalyze specific modifications nsf.govnih.govoup.com. While direct enzymatic characterization for the unique steps leading specifically to nemerosin's final structure is less extensively documented than for the general lignan pathway, the roles of key enzyme families can be inferred.

Investigations into Specific Ligase and Reductase Enzymes

In the initial stages of the phenylpropanoid pathway, 4-coumarate-CoA ligase plays a role in activating hydroxycinnamic acids by converting them to their CoA esters mdpi.com. Subsequent reduction steps are mediated by cinnamoyl-CoA reductase and cinnamyl-alcohol dehydrogenase, which are essential for the formation of monolignols like coniferyl alcohol mdpi.com.

Further along the lignan pathway, pinoresinol-lariciresinol reductase (PLR) is a well-characterized enzyme that catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol arkat-usa.orgnsf.govoup.com. This enzyme is crucial for establishing the stereochemistry of the lignan backbone d-nb.infokyoto-u.ac.jp. Following this, secoisolariciresinol-dehydrogenase (SDH) is responsible for the oxidation of secoisolariciresinol to form the dibenzylbutyrolactone matairesinol arkat-usa.orgnsf.govoup.com. Although these reductases and ligases are fundamental to the core lignan structure, specific ligases or reductases directly involved in the unique modifications that differentiate nemerosin from other dibenzylbutyrolactone lignans have not been explicitly identified in the provided research.

Roles of Cytochrome P450 Monooxygenases in Oxidative Coupling

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes critical for catalyzing diverse oxidative reactions in plant secondary metabolism, including lignan biosynthesis oup.com. These enzymes are known to be involved in various hydroxylation, demethylation, and cyclization reactions. For instance, a specific P450 enzyme, CYP81Q1, has been identified for its role in the formation of methylenedioxy bridge (MDB) structures in furofuran lignans like sesamin, by converting pinoresinol to piperitol (B1152629) oup.com. Given that nemerosin possesses a 1,3-benzodioxol-5-ylmethyl group, which features a methylenedioxy bridge nih.gov, it is highly probable that specific P450 enzymes are involved in catalyzing the oxidative cyclization necessary for the formation of this structural moiety in nemerosin. However, the precise P450s responsible for these specific transformations in nemerosin biosynthesis are not detailed in the available literature.

Glycosylation, Methylation, and Hydroxylation Events in Nemerosin Biosynthesis

The structural diversity of lignans is significantly expanded through various tailoring modifications, including glycosylation, methylation, and hydroxylation mdpi.comwikipedia.org. Glycosylation, often involving uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases, can attach sugar moieties to lignans, affecting their solubility, stability, and transport within the plant nih.gov. For example, secoisolariciresinol is frequently found in its glycosylated form, secoisolariciresinol diglucoside (SDG) nih.govwikipedia.orgwikidata.org.

Methylation events, typically catalyzed by O-methyltransferases, introduce methyl groups onto hydroxyl functions. Caffeic acid O-methyltransferase (CAOMT) is an example in the phenylpropanoid pathway that methylates caffeic acid to ferulic acid mdpi.com. Further methylation steps are observed in the diversification of lignans; for instance, the conversion of matairesinol to yatein involves dual methylation at specific hydroxyl positions nih.govmdpi.com. Hydroxylation reactions, often mediated by P450s, introduce hydroxyl groups into the lignan skeleton, as seen in the 5'-hydroxylation of matairesinol to thujaplicatin nih.gov.

Nemerosin's chemical structure, characterized by multiple methoxy (B1213986) groups (part of its 3,4,5-trimethoxyphenylmethylidene moiety) and a methylenedioxy bridge nih.gov, strongly indicates that specific O-methyltransferases and hydroxylases, along with enzymes responsible for methylenedioxy bridge formation (likely P450s), are involved in the later stages of its biosynthesis. These enzymes would act on a precursor lignan, such as matairesinol or a related dibenzylbutyrolactone, to introduce the specific functional groups and structural features unique to nemerosin. While the general involvement of these enzyme classes in lignan tailoring is established, detailed studies on the specific enzymes and their catalytic mechanisms in nemerosin's unique biosynthetic pathway are areas for further research.

Genetic Basis and Transcriptional Regulation of Nemerosin Biosynthesis

The genetic basis for the biosynthesis of lignans, including Nemerosin, lies within the genes encoding the enzymes involved in the phenylpropanoid pathway and the subsequent lignan-specific modifications. While specific genes directly responsible for Nemerosin synthesis are not explicitly detailed in the available literature, insights can be drawn from the genetic regulation of other plant secondary metabolites, particularly lignans.

Gene expression in plants, as in all organisms, is a highly regulated process, controlling the timing, location, and amount of gene products wikipedia.orgcwru.edufrontiersin.org. Transcriptional regulation is a primary control point, where transcription factors bind to DNA regions, such as promoters and enhancers, to either activate or repress gene transcription cwru.edufrontiersin.orgnih.gov. In the context of plant secondary metabolism, including lignan biosynthesis, complex gene regulatory networks involving transcription factors like Myb, bHLH, and WD-repeat proteins are known to regulate the expression of biosynthetic genes acs.orgnih.gov. These transcription factors can coordinate the expression of multiple enzymes within a pathway, ensuring efficient production of the end product.

For lignans, the genes encoding enzymes like dirigent proteins, reductases, and O-methyltransferases are under transcriptional control. Environmental stimuli and developmental cues can influence the expression of these genes, thereby modulating lignan accumulation in different plant tissues or at different growth stages nih.gov. For instance, studies on Anthriscus sylvestris have shown variations in lignan content, including Nemerosin, depending on plant development and location, implying underlying genetic and transcriptional regulation dntb.gov.uanih.gov.

Chemoenzymatic Synthesis Approaches Guided by Biosynthetic Insights

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis frontiersin.orgmedchemexpress.comnih.govnorthwestern.eduunimi.it. This approach is particularly valuable for complex natural products like Nemerosin, which may possess multiple chiral centers and intricate chemical structures that are challenging to synthesize solely through chemical means capes.gov.br.

Biosynthetic insights, including the identification of key enzymatic steps and the enzymes involved, can guide the design of chemoenzymatic routes for Nemerosin. For instance, if a specific enzyme responsible for a difficult stereoselective step in Nemerosin's biosynthesis were identified, it could be isolated, engineered, and utilized in vitro or in vivo to perform that precise transformation capes.gov.brnorthwestern.edu. This could circumvent the need for multiple protection/deprotection steps and harsh reaction conditions often associated with purely chemical synthesis capes.gov.br.

While specific chemoenzymatic synthesis strategies for Nemerosin are not detailed, the general principles applied to other natural products would be relevant. This could involve:

Enzyme-catalyzed key steps: Incorporating enzymes for specific transformations, such as stereoselective cyclizations, hydroxylations (e.g., using cytochrome P450 enzymes), or methylations (e.g., using OMTs), which are often difficult to achieve chemically with high specificity nih.govmdpi.com.

Cascade reactions: Designing multi-step processes where chemical and enzymatic reactions are integrated sequentially or even simultaneously to streamline the synthesis nih.gov.

Precursor synthesis: Chemically synthesizing early-stage precursors that are then fed into an enzymatic system for the later, more complex biosynthetic steps frontiersin.org.

The development of computational tools for chemoenzymatic synthesis planning, which can identify and rank potential routes by integrating chemical and enzymatic reactions, represents a promising avenue for future Nemerosin synthesis northwestern.edubiorxiv.org.

Metabolic Engineering Strategies for Enhanced Nemerosin Production in Host Systems

Metabolic engineering involves optimizing genetic and regulatory processes within cells to enhance the production of a desired substance wikipedia.orgnih.govyoutube.comconsensus.appnih.gov. For natural products like Nemerosin, whose natural abundance can be low, metabolic engineering in suitable host systems (e.g., microorganisms or plant cell cultures) offers a sustainable and scalable production alternative nih.govyoutube.com.

Strategies for enhancing Nemerosin production through metabolic engineering would typically focus on:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes encoding enzymes that catalyze bottlenecks in the Nemerosin biosynthetic pathway. For lignans, this could involve enzymes in the phenylpropanoid pathway or specific lignan-modifying enzymes wikipedia.org.

Blocking Competing Pathways: Attenuating or knocking out genes involved in metabolic pathways that divert precursors away from Nemerosin synthesis. This redirects metabolic flux towards the desired product wikipedia.org.

Heterologous Gene Expression: Introducing genes from the native Nemerosin-producing plant into a more amenable host organism (e.g., Escherichia coli or Saccharomyces cerevisiae) to reconstruct the biosynthetic pathway in a controlled environment wikipedia.orgnih.gov. This allows for easier genetic manipulation and large-scale fermentation.

Enzyme Engineering: Modifying existing enzymes or designing novel ones with improved catalytic activity, substrate specificity, or stability to enhance conversion rates within the pathway wikipedia.org.

Precursor Supply Optimization: Engineering the host metabolism to increase the availability of primary metabolic precursors (e.g., amino acids, sugars) that feed into the phenylpropanoid pathway consensus.app.

Transcriptional Factor Engineering: Manipulating the expression of regulatory transcription factors that control the entire Nemerosin biosynthetic gene cluster, if such a cluster is identified acs.orgnih.gov.

While specific examples of metabolic engineering for Nemerosin production are not widely reported, the success in engineering microbial factories for other natural products and chemicals demonstrates the feasibility of this approach nih.govyoutube.comconsensus.appnih.gov. Challenges often include the complexity of plant biosynthetic pathways, the identification of all necessary genes, and ensuring proper folding and activity of plant enzymes in heterologous hosts. However, advancements in synthetic biology and genome-scale metabolic modeling are continuously providing new tools to overcome these hurdles consensus.appnih.gov.

Chemical Synthesis of Nemerosin and Designed Analogues

Total Synthesis Approaches for Nemerosin

Total synthesis aims to construct Nemerosin from simpler, commercially available starting materials. While direct, detailed reports on the total synthesis of Nemerosin itself are less common in the provided literature snippets, strategies for its structural class, seco-podophyllotoxins and related aryltetralin lignans (B1203133), offer insights into potential approaches.

Retrosynthetic analysis involves conceptually breaking down the target molecule into simpler precursors, working backward from the desired product to readily available starting materials. researchgate.netnih.gov For lignans like Nemerosin, which feature a complex array of rings and chiral centers, strategic bond disconnections often focus on the key linkages that define their core structure. Nemerosin is characterized by a methylenedioxyphenyl group, a trimethoxyphenyl group, and a γ-butyrolactone ring. nih.gov

The synthesis of complex lignans has spurred the development of innovative chemical methodologies to overcome specific challenges, particularly in forming the intricate carbon skeletons and controlling stereochemistry. For example, in the synthesis of podophyllotoxin (B1678966), which shares structural features with Nemerosin, significant advancements have been made:

Catalytic Approaches: Metal-catalyzed reactions have proven instrumental. Nickel-catalyzed approaches have been reported for the construction of diastereodivergent cores found in podophyllum lignans. nbuv.gov.ua

Photocyclization: Photochemical reactions have been employed for the stereoselective synthesis of cyclolignans related to podophyllotoxin, utilizing the photocyclization of chiral atropisomeric 1,2-bisbenzylidenesuccinate amide esters. rsc.org This method can be scaled up, for example, through in-flow irradiation. rsc.org

Friedel-Crafts Alkylation: An intermolecular iron(III)-catalyzed Friedel-Crafts alkylation has been reported as a key step in the concise stereoselective synthesis of (-)-podophyllotoxin. nih.gov

Biocatalysis: Chemoenzymatic approaches, leveraging the high selectivity of enzymes, have emerged as powerful tools. For example, 2-oxoglutarate-dependent dioxygenase (2-ODD-PH) has been used to effect an oxidative C-C coupling reaction, constructing the tetracyclic core of (-)-deoxypodophyllotoxin (a close relative of Nemerosin) in a diastereoselective manner on a gram scale. mdpi.commdpi.com This enzyme can facilitate oxidative C-C bond formation through C-H activation or hydroxylation at the benzylic position. mdpi.com

Control over stereochemistry is paramount in the synthesis of natural products like Nemerosin, as different stereoisomers can exhibit distinct biological activities. Several strategies have been successfully applied to achieve stereoselective and enantioselective synthesis of lignans:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or chiral catalysts is a common approach. For instance, the asymmetric total synthesis of (-)-podophyllotoxin has been achieved via Diels-Alder addition of an o-quinonoid pyrone to a chiral dienophile, proceeding with high regio-, endo-, and facial selectivity. researchgate.net

Organocatalysis: Organocatalytic methods, such as a cross-aldol Heck cyclization combined with distal stereocontrolled transfer hydrogenation, have enabled the catalytic enantioselective total synthesis of (-)-podophyllotoxin. nih.gov

Enzyme-Mediated Stereocontrol: Biocatalysis offers a highly efficient route to stereoselective synthesis. The 2-ODD-PH enzyme, for example, constructs the tetracyclic core of podophyllotoxin and related aryltetralin lignans in a diastereoselective fashion. mdpi.commdpi.com This enzymatic approach allows for the tailoring of natural structures and the transformation of various non-natural derivatives. mdpi.com

Semi-Synthetic Derivatization of Naturally Occurring Lignan (B3055560) Precursors

Semi-synthesis involves chemical modification of readily available natural products to obtain the desired compound or its analogues. This approach is particularly valuable when the natural precursor is abundant. Lignans are derived from the β-β′ (8-8′) linkage of two phenylpropane units.

Derivatization from Dibenzylbutyrolactones: A series of lignan derivatives have been designed and semi-synthesized from natural dibenzylbutyrolactone lignans, such as bursehernin (B1193898) and matairesinol (B191791) dimethyl ether. These natural compounds, isolated in large quantities from sources like Bupleurum salicifolium, serve as versatile starting materials for structural modifications.

Deoxypodophyllotoxin (B190956) as a Precursor: Deoxypodophyllotoxin, a prominent lignan found in Anthriscus sylvestris alongside Nemerosin, is a crucial precursor for the semi-synthesis of clinically important cytostatic agents like etoposide (B1684455) and teniposide. nih.govmdpi.com This highlights the potential for Nemerosin or its direct natural precursors to be utilized in similar semi-synthetic routes.

Synthesis of Structurally Modified Nemerosin Analogues for Research

The synthesis of structurally modified analogues is a key strategy in chemical biology and medicinal chemistry to explore structure-activity relationships (SAR) and potentially enhance desired properties.

Podophyllotoxin Analogues: Research has focused on synthesizing modified podophyllotoxin analogues, often involving changes to the lactone moiety or the A-ring, to investigate their anticancer activity. These studies provide a framework for designing and synthesizing Nemerosin analogues, allowing for systematic exploration of how structural changes impact its properties.

Diverse Lignan Derivatives: The ability to synthesize diverse lignan derivatives from simple scaffolds allows for the construction of close analogues to investigate their biological properties. [5 in previous search]

Catalysis in Nemerosin Synthesis and Related Lignan Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, enabling more efficient, selective, and environmentally friendly transformations.

Metal-Mediated Oxidations: Metal reagents are commonly used for the oxidation of lignans, employing either stoichiometric or catalytic amounts. [14 in previous search] Palladium(II)-mediated oxidation, for example, has been utilized in the synthesis of β-aryl-γ-butyrolactones, which are important intermediates for lignan synthesis. [5 in previous search]

Transition Metal Catalysis:

Palladium Catalysis: Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates has been developed as a key step for the enantioselective total synthesis of furofuran lignans, a class that includes Nemerosin. [21 in previous search]

Nickel Catalysis: Nickel-catalyzed approaches have been reported for the construction of diastereodivergent cores in podophyllum lignans. nbuv.gov.ua

Iron Catalysis: An intermolecular iron(III)-catalyzed Friedel-Crafts alkylation has been employed in the stereoselective synthesis of (-)-podophyllotoxin. nih.gov

Organocatalysis: Organocatalysts, which are small organic molecules, can also promote highly selective reactions, as seen in the organocatalytic cross-aldol Heck cyclization for podophyllotoxin synthesis. nih.gov

Biocatalysis: Enzymes act as highly efficient and selective catalysts in lignan synthesis. The 2-oxoglutarate-dependent dioxygenase (2-ODD-PH) is a notable example, performing oxidative C-C bond formation and hydroxylation in the synthesis of podophyllotoxin and related lignans. mdpi.commdpi.com This biocatalytic approach offers a greener and more efficient alternative to traditional chemical methods. nbuv.gov.ua

Computational Chemistry and In Silico Design in Nemerosin Synthesis

Computational chemistry and in silico design play increasingly vital roles in modern organic synthesis, particularly for complex natural products like Nemerosin and the development of their analogues wikipedia.orgnih.gov. These methodologies allow for the theoretical prediction and analysis of molecular structures, properties, and reaction pathways, thereby guiding experimental synthetic efforts and facilitating the design of novel compounds with desired characteristics imperial.ac.ukpnnl.govsintef.no.

For Nemerosin, computational chemistry has been employed in the determination of its absolute configuration. Quantum chemical methods have been instrumental in elucidating the precise stereochemistry of Nemerosin and its isomers, a crucial aspect for understanding its biological activity and guiding any synthetic endeavors researchgate.net.

In the broader context of natural product synthesis and analogue design, computational approaches offer several advantages:

Reaction Pathway Prediction: In silico methods can predict feasible synthetic routes, identify optimal reaction conditions, and anticipate potential side reactions, thereby streamlining the synthesis of complex molecules wikipedia.orgnih.gov.

Conformational Analysis: Computational tools can explore the conformational landscape of Nemerosin and its potential analogues, which is critical for understanding their interactions with biological targets wikipedia.org.

Property Prediction: In silico models can predict various physicochemical properties (e.g., solubility, stability) and even preliminary biological activities (e.g., binding affinities) of designed analogues before their actual synthesis, helping prioritize promising candidates wikipedia.orgsymeres.comnih.gov.

De Novo Design: Advanced computational design, including deep learning pipelines, can generate novel molecular structures (analogues) with specific desired properties, potentially overcoming limitations of natural compounds nih.govnih.gov. While specific detailed studies on the de novo computational design and synthesis of Nemerosin analogues are not widely reported in the current literature, the principles of such approaches are broadly applicable to complex natural products nih.govnih.govnih.gov.

Detailed Research Findings (Nemerosin Content in Anthriscus sylvestris Roots)

Quantitative data on Nemerosin content in natural sources provides valuable insight into its natural abundance, which can inform decisions regarding synthetic versus isolation-based production. Research has shown significant variability in the concentration of Nemerosin in the roots of Anthriscus sylvestris. researchgate.net

Table 1: Nemerosin Content in Anthriscus sylvestris Roots researchgate.net

| Compound | Concentration Range (mg/g dry weight) |

| Nemerosin | 2.0 – 23.4 |

This data highlights the presence of Nemerosin as a notable lignan in Anthriscus sylvestris, alongside other compounds such as deoxypodophyllotoxin and yatein (B1682354) researchgate.net. The application of computational chemistry, while not extensively documented for the total synthesis of Nemerosin itself, remains a powerful tool for future investigations into its synthesis and the rational design of novel analogues with improved properties.

Structure Activity Relationship Sar Studies of Nemerosin and Its Derivatives

Rational Design and Synthesis of Nemerosin Analogues for SAR Profiling

Rational design and synthesis of analogues are integral to SAR profiling, allowing researchers to systematically explore how specific structural modifications impact biological activity. For compounds like Nemerosin, which belong to a broader class of bioactive lignans (B1203133), this process typically involves modifying various parts of the molecular scaffold to identify key functional groups and their spatial arrangements critical for interaction with biological targets monash.edu.

While detailed reports on the rational design and synthesis of Nemerosin analogues specifically for SAR profiling are not extensively documented in the provided literature, the general approach involves:

Identification of the core scaffold: Nemerosin's seco-podophyllotoxin skeleton serves as the foundational structure for modifications nih.govsemanticscholar.org.

Targeted modifications: This includes altering substituents, introducing or removing functional groups, changing stereochemistry, or modifying linker regions. For example, modifications to podophyllotoxin (B1678966) derivatives have been explored to optimize antitumor activity nih.govresearchgate.net.

Synthesis of a library of analogues: A series of compounds with systematic variations are synthesized to allow for direct comparison of their biological activities.

Biological evaluation: Each synthesized analogue is then tested in relevant biological assays to quantify its activity (e.g., IC50, Ki values).

The objective of such an endeavor for Nemerosin would be to enhance its potency, selectivity, or other desired pharmacological properties, potentially by overcoming the limitations noted in its activity compared to other podophyllotoxins nih.govsemanticscholar.org.

Identification of Key Structural Determinants for Biological Activity

Identifying key structural determinants involves pinpointing the specific molecular features responsible for a compound's biological activity. This often leads to the development of a pharmacophore model, which describes the essential steric and electronic features necessary for optimal ligand-target interactions researchgate.net. For Nemerosin, as a seco-podophyllotoxin, understanding these determinants is crucial for its potential therapeutic development.

However, existing literature indicates that for seco-podophyllotoxins, including Nemerosin, their specific biological targets and precise pharmacophore remain "uncertain" nih.govsemanticscholar.org. This suggests that the comprehensive identification of key structural determinants for Nemerosin's biological activity is an ongoing area of research. Previously established SARs for related compounds, such as podophyllotoxin, may not be entirely applicable or comprehensive for Nemerosin due to potential differences in their three-dimensional structures and interaction mechanisms nih.govsemanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nemerosin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of compounds and their biological activities spu.edu.syuniroma1.itnih.gov. This method allows for the prediction of the activity of new, untested compounds and provides insights into the molecular features that govern activity spu.edu.sy.

While specific QSAR models for Nemerosin derivatives are not detailed in the provided search results, the methodology is broadly applicable. QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure and properties) with observed biological activities uniroma1.itnih.govtoxicology.orgyoutube.com. These models can range from two-dimensional (2D-QSAR) based on constitutional, topological, or fragment-based descriptors, to three-dimensional (3D-QSAR) which consider steric and electrostatic fields, and even four-dimensional (4D-QSAR) incorporating conformational flexibility and alignment toxicology.orgresearchgate.netresearchgate.net.

Development and Validation of QSAR Models

The development of robust QSAR models involves several critical steps uniroma1.ittoxicology.org:

Data Collection and Curation: Gathering a dataset of Nemerosin derivatives with known, accurate biological activities (e.g., IC50, Ki, pIC50) and carefully curating their chemical structures uniroma1.ityoutube.com.

Molecular Descriptor Generation: Calculating a wide array of molecular descriptors that capture various physicochemical properties of the compounds nih.govtoxicology.orgyoutube.com. These can include constitutional, electrostatic, topological, and geometrical descriptors toxicology.orguns.ac.rs.

Feature Selection: Identifying the most relevant molecular descriptors that significantly correlate with the biological activity, often to reduce overfitting and improve model interpretability toxicology.org.

Model Development: Applying statistical and machine learning methods (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbor (kNN), Support Vector Machines, Random Forest) to establish the quantitative relationship between descriptors and activity uniroma1.itnih.govtoxicology.orgfrontiersin.org.

Model Validation: This is a crucial step to ensure the model's robustness, predictability, and reliability basicmedicalkey.com. Validation is typically performed through:

Internal Validation (Cross-validation): Techniques like leave-one-out (LOO) or k-fold cross-validation (e.g., 10-fold cross-validation) are used to assess the model's goodness-of-fit and robustness on the training data uniroma1.itbasicmedicalkey.commdpi.com. Key metrics include the cross-validated R² (q²) uniroma1.itresearchgate.net.

External Validation: Using an independent test set of compounds not included in the training set to evaluate the model's predictive ability for new chemicals uniroma1.itbasicmedicalkey.commdpi.com. Common metrics include the correlation coefficient R² for the test set, Root Mean Squared Error (RMSE), and Akaike Information Criterion (AIC) uniroma1.itnih.govmdpi.com.

A statistically significant QSAR model for Nemerosin derivatives would allow for the virtual screening of large chemical libraries to identify novel compounds with predicted enhanced activity, accelerating the drug discovery process uniroma1.itnih.gov.

Interpretation of Steric and Electrostatic Contributions to Activity

A significant advantage of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is their ability to provide visual insights into the spatial requirements for biological activity through contour maps researchgate.netresearchgate.netfrontiersin.org. These maps highlight regions around the molecules where specific physicochemical properties, such as steric bulk or electrostatic charge, are favorable or unfavorable for activity.

Steric Contributions: Contour maps for steric fields indicate areas where bulky substituents are beneficial (e.g., green contours) or detrimental (e.g., yellow contours) to activity researchgate.netfrontiersin.org. This helps in understanding the preferred shape and size of the ligand for optimal binding to its target.

Electrostatic Contributions: Electrostatic contour maps show regions where positive or negative charges are favored or disfavored for activity researchgate.netresearchgate.netfrontiersin.org. This provides insights into the electronic complementarity required for strong ligand-target interactions, such as hydrogen bonding or ionic interactions.

For Nemerosin derivatives, such an interpretation would guide the medicinal chemist in making targeted modifications to the molecule's structure to optimize its interaction with the biological target, even if the target itself is not yet fully characterized.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used in drug discovery to predict and analyze the interactions between a ligand (like Nemerosin) and its biological target (e.g., a protein) frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com. These methods provide atomic-level insights into the binding process, helping to elucidate the mechanism of action and guide lead optimization.

Prediction of Binding Modes and Affinities

Molecular Docking: This technique predicts the preferred orientation (binding mode or pose) of a ligand when it is bound to a receptor, and estimates the strength of the interaction (binding affinity) frontiersin.orgbiorxiv.orgresearchgate.net. Docking algorithms explore various conformations of the ligand within the receptor's binding site and score them based on empirical, force-field based, or knowledge-based scoring functions frontiersin.org. The goal is to find the most energetically favorable binding pose researchgate.net.

For Nemerosin, if a specific protein target were identified, molecular docking could be employed to:

Predict optimal binding poses: Identify how Nemerosin or its analogues fit into the active site of the target protein, including the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) biorxiv.org.

Rank compounds: Evaluate and rank different Nemerosin analogues based on their predicted binding scores, providing an initial assessment of their potential binding affinities frontiersin.org.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding, MD simulations offer a dynamic view of the ligand-target complex over time frontiersin.orgmdpi.comrsc.org. MD simulates the movement of atoms and molecules, allowing for the exploration of conformational changes in both the ligand and the protein upon binding (induced-fit) and the stability of the complex frontiersin.orgmdpi.comrsc.org.

MD simulations can be used to:

Refine binding modes: Validate and refine the binding poses predicted by docking, accounting for protein flexibility and solvent effects mdpi.comresearchgate.net.

Estimate binding affinities: More accurately estimate binding free energies (ΔG) using methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) mdpi.comnih.govmpg.de. These methods are based on MD trajectories and provide a more rigorous calculation of binding affinity than simple docking scores nih.govmpg.de.

Investigate binding mechanisms: Gain insights into the unbinding pathways and the dynamic interactions that contribute to the stability of the ligand-target complex frontiersin.org.

Identify key residues: Determine which residues of the target protein are most critical for interaction with Nemerosin, potentially revealing hot spots for binding rsc.org.

Although specific molecular docking and dynamics studies for Nemerosin are not detailed in the provided information, these computational techniques would be invaluable in understanding its interaction with potential biological targets and for the rational design of more potent and selective derivatives, especially given the reported uncertainty regarding its precise mechanism and pharmacophore nih.govsemanticscholar.org.

Analysis of Ligand-Protein Stability and Conformational Changes

The analysis of ligand-protein stability and conformational changes is a critical aspect of understanding a compound's mechanism of action and its potential as a therapeutic agent. Ligand binding can induce significant alterations in protein conformation, affecting protein stability, dynamics, and ultimately, its function wikipedia.orgnih.govembopress.orgresearchgate.netplos.org. Computational methods such as molecular docking and molecular dynamics simulations are widely employed to predict and analyze these interactions, providing insights into binding modes, affinities, and the structural rearrangements that occur upon ligand association researchgate.netmdpi.comneurosnap.aijscimedcentral.comfiveable.me.

Molecular docking, for instance, computationally predicts the preferred binding orientation and strength of a ligand to a receptor, forming a stable complex researchgate.netjscimedcentral.comfiveable.me. This technique evaluates factors like steric clashes, hydrogen bonding, electrostatic interactions, and hydrophobic interactions to quantitatively assess binding affinity neurosnap.ai. Molecular dynamics simulations, on the other hand, provide a time-resolved view of protein structure in atomic detail, allowing for the study of dynamic conformational changes nih.gov.

Biological Activities and Pharmacological Mechanisms of Nemerosin Pre Clinical Focus

In Vitro Cellular and Biochemical Investigations of Nemerosin

The potential of lignans (B1203133) to inhibit cell growth and induce programmed cell death (apoptosis) is a primary focus of pharmacological research, particularly in the context of oncology. Podophyllotoxins, the parent class of compounds to which nemerosin belongs, are known to exhibit strong cytotoxic and antimitotic activities. nih.gov

Research into nemerosin's specific capabilities in this area indicates that its activity may be attenuated compared to its structural relatives. While it was isolated as part of a bioassay-guided search for active compounds, its efficacy was found to be lower than that of other podophyllotoxin-type lignans. nih.gov Detailed mechanistic studies on nemerosin's effect on cell cycle progression and the induction of apoptotic pathways in specific cancer cell lines are not extensively detailed in the current body of scientific literature. Consequently, quantitative data such as IC50 values across various cell lines are not available to be presented.

Direct comparative analyses are crucial for understanding the structure-activity relationships within a class of chemical compounds. For nemerosin, a seco-podophyllotoxin featuring a cleaved C ring, its activity has been qualitatively compared to podophyllotoxin-type lignans. A key finding from its initial bioassay-guided isolation reported nemerosin to be less active than podophyllotoxin-type compounds. nih.gov This suggests that the structural integrity of the podophyllotoxin (B1678966) skeleton may be significant for its potent cytotoxicity. However, specific quantitative comparisons detailing the fold difference in activity or comparative IC50 values against specific cell lines have not been published, precluding a detailed tabular comparison.

The podophyllotoxin class of lignans is recognized for possessing anti-inflammatory properties. nih.gov This activity is often investigated in vitro by examining the inhibition of pro-inflammatory mediators in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. However, specific preclinical studies focusing on the in vitro anti-inflammatory and immunomodulatory effects of nemerosin, including its impact on cytokine production or inflammatory signaling pathways, are not available in the reviewed scientific literature.

Podophyllotoxin and its analogues have demonstrated a range of strong biological activities, including antiviral effects. nih.gov These properties are typically evaluated in preclinical in vitro studies using various viral infection models. Despite the known antiviral potential of the broader podophyllotoxin family, dedicated investigations into the specific antiviral properties and mechanisms of action of nemerosin have not been reported in the available literature.

The antioxidant potential of natural compounds is often evaluated through biochemical assays that measure their ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While podophyllotoxin-related lignans have been explored for various bioactivities, specific studies quantifying the antioxidant capacity of nemerosin or elucidating its mechanisms of action in reducing oxidative stress are not present in the current scientific literature.

The ability of natural compounds to inhibit or activate specific enzymes is a key aspect of their pharmacological profile. Enzymes such as α-glucosidase (relevant to diabetes), tyrosinase (involved in pigmentation), and cholinesterases (targets in neurodegenerative diseases) are common subjects of such investigations. At present, there are no published preclinical studies that specifically profile the inhibitory or activatory effects of nemerosin against α-glucosidase, tyrosinase, or cholinesterases.

Immunoregulatory Effects in Cellular Assays

Information regarding the specific immunoregulatory effects of Nemerosin in cellular assays is not available in the provided search results. General studies on other compounds indicate that natural products can modulate immune responses by affecting cytokine production and the activity of immune cells like peripheral blood mononuclear cells (PBMCs), T lymphocytes, and monocytes/macrophages. nih.govnih.govresearchgate.net For instance, compounds have been shown to either enhance or inhibit the secretion of cytokines such as interleukin-1β (IL-1β), IL-6, IL-10, and tumor necrosis factor-α (TNF-α) in stimulated immune cells. nih.govnih.gov

Elucidation of Cellular and Molecular Mechanisms of Action

The precise cellular and molecular mechanisms of action for Nemerosin are not detailed in the current body of research. The following sections outline general mechanisms that are often investigated for natural compounds in preclinical studies.

Identification of Specific Molecular Targets and Signaling Pathways

Specific molecular targets and signaling pathways directly modulated by Nemerosin have not been identified in the available literature. Research on other natural compounds often points to interference with key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways. nih.gov The identification of such targets is crucial for understanding a compound's therapeutic potential. nih.gov

There are no specific studies detailing the receptor binding and activation profile of Nemerosin. The investigation of ligand-receptor interactions is a fundamental aspect of drug discovery, often utilizing techniques like radioligand binding assays to identify and characterize the affinity of a compound for specific receptors. nih.govnih.gov Such studies help to elucidate the initial step in a compound's mechanism of action, whether it involves G protein-coupled receptors, ion channels, or other cell surface receptors. nih.govmdpi.com

Details on how Nemerosin modulates intracellular signal transduction cascades are currently unavailable. Signal transduction involves a complex series of events, often initiated by ligand-receptor binding, that transmit signals from the cell exterior to its interior, culminating in a specific cellular response. youtube.comnih.gov This can involve second messengers like cyclic AMP and cascades of protein phosphorylation by kinases, which ultimately regulate cellular processes. youtube.com The modulation of these pathways is a common mechanism for pharmacologically active compounds. nih.gov

Effects on Gene Expression and Protein Regulation

The effects of Nemerosin on the regulation of gene expression and protein synthesis have not been documented. The regulation of which genes are transcribed and translated determines a cell's function and fate. nih.gov Pharmacological agents can alter these processes at various levels, from modifying chromatin structure and histone acetylation to affecting the stability of messenger RNA (mRNA) and the efficiency of protein translation, thereby influencing cellular behavior and response to stimuli. nih.gov

Impact on Cellular Processes: Apoptosis, Autophagy, Cell Cycle

Direct evidence of Nemerosin's impact on apoptosis, autophagy, and the cell cycle is not present in the provided research.

Apoptosis: This process of programmed cell death is a critical mechanism for removing damaged or unwanted cells and is tightly regulated by intrinsic (mitochondrial) and extrinsic (death receptor) pathways. cellsignal.commdpi.com Many anti-cancer agents function by inducing apoptosis through the activation of caspases, which are proteases that execute the dismantling of the cell. nih.govyoutube.com

Autophagy: This is a cellular degradation process where cytoplasmic components are enclosed in vesicles and delivered to lysosomes for breakdown. mdpi.com Autophagy can either promote cell survival under stress or lead to cell death, and its modulation is a target for therapeutic intervention. For example, some compounds induce autophagy-dependent apoptosis in cancer cells by inhibiting survival pathways like mTOR. nih.govnih.gov

Cell Cycle: The cell cycle is a series of events leading to cell division and replication. Progression is controlled by checkpoints that can be arrested in response to stress or DNA damage. nih.govaging-us.com Chemical agents can induce cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cell proliferation, which is a key strategy in cancer therapy. wikipedia.orgnih.govtaylorandfrancis.com

Further research is required to elucidate the specific mechanisms of Nemerosin in these fundamental cellular processes.

Pre-clinical In Vivo Pharmacological Evaluation in Animal Models

No specific preclinical in vivo efficacy studies of Nemiralisib in cancer models were identified in the reviewed literature. Nemiralisib is characterized as a potent and selective inhaled inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K signaling pathway is frequently dysregulated in various cancers, making PI3Kδ a target for oncology research. While Nemiralisib has been primarily developed for respiratory diseases, its mechanism of action suggests a potential for investigation in cancer models. Future preclinical studies would be necessary to determine its efficacy in such in vivo models.

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical PK characterization of Nemiralisib has been conducted in rats to inform its clinical development.

While detailed preclinical data on the oral bioavailability of Nemiralisib in animal models is limited in the available search results, a clinical study in healthy male subjects provides some insight. In humans, any swallowed portion of inhaled Nemiralisib was found to be relatively well absorbed, with an absorption fraction (Fabs) of 0.48 researchgate.netnih.gov. The study also indicated a high fraction of the compound escaping gut wall metabolism researchgate.netnih.gov. A physiologically based pharmacokinetic (PBPK) model has been developed to describe the oral absorption of Nemiralisib nih.govnih.govresearchgate.net.

The distribution of Nemiralisib has been investigated in rats. A PBPK model, validated with tissue concentration data from a rat tissue distribution study, indicated that the volume of distribution at steady state is approximately 10 L/kg, suggesting extensive distribution beyond the plasma compartment nih.gov.

In rats, the liver, muscle, and skin were identified as the most important tissues for the distribution of Nemiralisib. This is attributed to a high predicted liver-to-plasma partition coefficient (Kp) and the significant contribution of muscle and skin to the body's composition nih.gov. The PBPK model predicted a high Kp value of 34.6 for the liver in humans, and a similarly high value is suggested in the rat model, indicating significant accumulation in this organ nih.gov. Following inhalation administration, the PBPK model predicts that significant amounts of Nemiralisib distribute into various tissues, which contributes to its long half-life nih.gov.

| Tissue | Key Factor for Distribution |

|---|---|

| Liver | High predicted tissue-to-plasma partition coefficient (Kp) |

| Muscle | Significant contribution to body composition (~49%) |

| Skin | Significant contribution to body composition (~16%) |

Information from a clinical study on Nemiralisib in humans indicates that there were no major human plasma metabolites that would necessitate further qualification in animal studies researchgate.netnih.gov. This suggests that the metabolic profile in preclinical species is likely to be similar to that in humans, with no unique or disproportionately high levels of metabolites in animals that would require specific toxicological assessment. The biotransformation of Nemiralisib in humans involves both oxidative and conjugative pathways, with metabolites being secreted in the bile researchgate.netnih.gov. It is plausible that similar biotransformation pathways exist in preclinical species like rats.

In humans, both unchanged Nemiralisib and its metabolites are secreted in bile, suggesting that biliary excretion is a significant pathway researchgate.netnih.gov. It is also noted that Nemiralisib may undergo further metabolism through enterohepatic recirculation researchgate.netnih.gov. Direct renal clearance and metabolism followed by renal clearance were identified as lesser routes of elimination in humans researchgate.netnih.gov. While specific preclinical data on excretion pathways in rats is not detailed in the provided search results, the human data suggests that biliary excretion is likely a primary route in animal models as well.

Pharmacodynamic (PD) Assessment of Nemerosin in Animal Models

A comprehensive review of preclinical literature reveals a notable absence of published in vivo pharmacodynamic studies specifically investigating the compound Nemerosin in animal models. While the broader class of compounds to which Nemerosin belongs may have undergone extensive research, data detailing the specific effects and mechanisms of action of Nemerosin within a living organism are not currently available in the public domain.

Pharmacodynamic assessments in animal models are a critical step in preclinical drug development. These studies are designed to elucidate how a substance affects the body, including its mechanism of action, and to establish a dose-response relationship. This typically involves administering the compound to animal models of specific diseases and observing its effects on relevant physiological and pathological parameters.

For a compound like Nemerosin, which may possess therapeutic potential in areas such as inflammation, cancer, or neurodegenerative diseases, future preclinical research would be essential. Such studies would aim to:

Establish Efficacy: Determine whether Nemerosin can produce the desired therapeutic effect in a relevant animal model of a specific disease.

Elucidate Mechanism of Action: Investigate the molecular and cellular pathways through which Nemerosin exerts its effects. This could involve measuring the activity of specific enzymes, the expression of certain proteins, or changes in signaling pathways.

Characterize Dose-Response Relationship: Identify the range of doses over which Nemerosin is effective and determine the optimal dose for achieving the desired therapeutic outcome.

Identify Biomarkers: Discover measurable indicators, such as changes in blood or tissue, that can be used to monitor the biological effects of Nemerosin.

Without such dedicated in vivo studies, any discussion of the pharmacodynamics of Nemerosin in animal models would be purely speculative. The scientific community awaits future research to shed light on the in vivo activities of this compound.

Interactive Data Table: Illustrative Example of Potential Pharmacodynamic Endpoints

The following table is a hypothetical representation of the types of data that would be generated from future pharmacodynamic studies of Nemerosin in various animal models. It is important to note that the data presented here is for illustrative purposes only and is not based on actual experimental results for Nemerosin.

| Animal Model | Therapeutic Area | Potential Pharmacodynamic Endpoints Measured | Hypothetical Outcome with Nemerosin |

| Carrageenan-induced paw edema in rats | Inflammation | Paw volume, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), myeloperoxidase (MPO) activity | Reduction in paw swelling and inflammatory markers |

| Xenograft mouse model of human cancer | Oncology | Tumor volume and weight, markers of apoptosis (e.g., caspase-3 activity), angiogenesis markers (e.g., VEGF) | Inhibition of tumor growth and induction of cancer cell death |

| Amyloid-beta induced cognitive deficit in mice | Neurodegeneration | Performance in memory tasks (e.g., Morris water maze), levels of amyloid-beta plaques, markers of oxidative stress | Improvement in cognitive function and reduction in neuropathological markers |

Advanced Analytical Methodologies for Nemerosin Research

Chromatographic Techniques for Nemerosin Analysis and Quantification

Chromatographic techniques are fundamental for separating Nemerosin from complex matrices and for its subsequent quantification. These methods leverage differential interactions between the compound and a stationary phase, driven by a mobile phase, to achieve separation labinsights.nlijpsjournal.com.

Liquid Chromatography (LC) Based Methods (e.g., HPLC, UPLC)

Liquid Chromatography (LC) based methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely employed for the analysis and quantification of Nemerosin due to their versatility and efficiency in separating non-volatile or thermally labile compounds labinsights.nlyoutube.com.

A newly developed and validated reverse-phase HPLC-UV method has been successfully utilized to quantify Nemerosin, alongside other lignans (B1203133), in both the aerial parts and roots of Anthriscus sylvestris. This method typically employs an octadecylsilyl stationary phase and an acidified mobile phase composed of water, acetonitrile, and methanol, allowing for the quantification of multiple lignans within approximately 7 minutes nih.govmdpi.comnih.govresearchgate.net.

HPLC-DAD-MS/MS and HPLC-MS-NMR techniques have provided enhanced insight into the lignan (B3055560) profile of A. sylvestris, facilitating the identification of Nemerosin and other minor components uns.ac.rs. Furthermore, UPLC-High-Resolution Mass Spectrometry (HRMS) has been applied for phytochemical analysis, demonstrating the capacity for high lignan accumulation in plant cell cultures, including Nemerosin researchgate.net.

For quantitative analysis, Nemerosin is often co-quantified with its cis/trans isomers, such as isochaihulactone, due to their observed spontaneous interconversion ni.ac.rsni.ac.rs. The stability of dibenzylbutyrolactones, a class of lignans that includes Nemerosin, necessitates cold storage in the dark to prevent degradation nih.govmdpi.comnih.govresearchgate.net.

Table 1: Representative HPLC-UV Method Parameters for Nemerosin Quantification in Anthriscus sylvestris mdpi.com

| Parameter | Description |

| Stationary Phase | Octadecylsilyl (e.g., C18) |

| Mobile Phase | Acidified HO–Acetonitrile–MeOH |

| Detection | UV (e.g., 280 nm) |

| Analysis Time | ~7 minutes (for 14 lignans, including Nemerosin) |

| Sample Storage | Cold storage in the dark (for stability of dibenzylbutyrolactones) |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique recognized for its ability to perform challenging separations, including those of chiral compounds and complex mixtures, offering advantages such as faster separations and reduced solvent consumption compared to traditional LC ijpsjournal.com. While SFC is a powerful analytical tool, specific applications focusing solely on Nemerosin were not prominently reported in the literature reviewed.

Mass Spectrometry (MS) and Hyphenated Techniques in Nemerosin Characterization

Mass Spectrometry (MS) and its hyphenated techniques are indispensable for the precise characterization, identification, and quantification of Nemerosin, offering high sensitivity and structural information nih.gov.

LC-MS/MS and GC-MS for High-Sensitivity Detection and Quantification